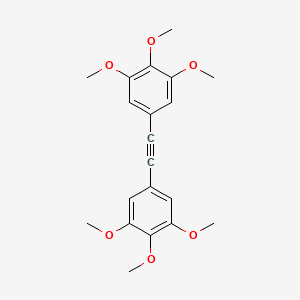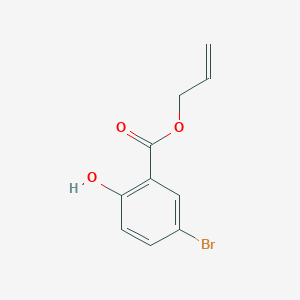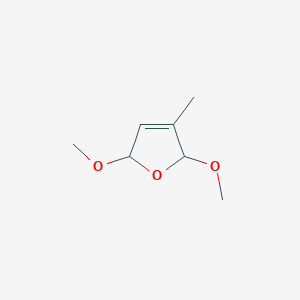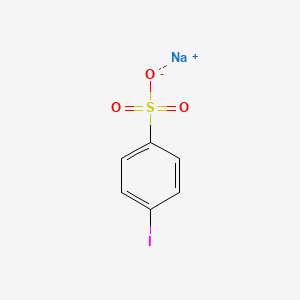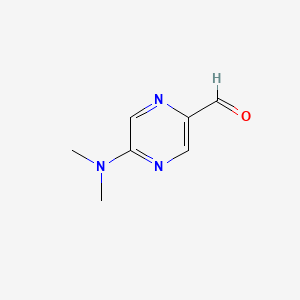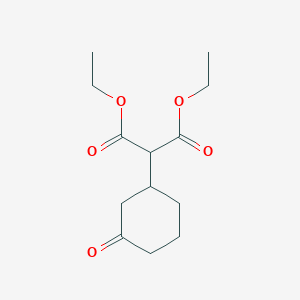
3-fluoro-5-nitro-1H-indole
Vue d'ensemble
Description
3-fluoro-5-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. Indole derivatives are widely studied due to their potential applications in various fields such as medicine, agriculture, and material science. The presence of fluorine and nitro groups in this compound enhances its chemical reactivity and biological activity, making it a compound of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-5-nitro-1H-indole typically involves the introduction of fluorine and nitro groups into the indole ring. One common method is the nitration of 3-fluoroindole using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration: 3-fluoroindole is treated with a nitrating mixture (HNO₃/H₂SO₄) at low temperatures to introduce the nitro group at the 5-position.
Purification: The reaction mixture is then neutralized, and the product is purified using recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-fluoro-5-nitro-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of electron-withdrawing groups (fluorine and nitro) makes the indole ring more reactive towards electrophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride (NaBH₄).
Nucleophilic Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Reduction: 3-fluoro-5-amino-1H-indole.
Nucleophilic Substitution: Various substituted indoles depending on the nucleophile used.
Applications De Recherche Scientifique
3-fluoro-5-nitro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-fluoro-5-nitro-1H-indole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The fluorine atom enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The exact pathways and targets depend on the specific biological context and the compound’s application.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-fluoro-1H-indole: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-nitro-1H-indole: Lacks the fluorine atom, affecting its biological activity and chemical reactivity.
3-chloro-5-nitro-1H-indole: Similar structure but with chlorine instead of fluorine, leading to different reactivity and biological properties.
Uniqueness
3-fluoro-5-nitro-1H-indole is unique due to the combined presence of both fluorine and nitro groups, which significantly influence its chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the nitro group contributes to its reactivity and potential biological activities.
Propriétés
IUPAC Name |
3-fluoro-5-nitro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-7-4-10-8-2-1-5(11(12)13)3-6(7)8/h1-4,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQQGTIUUWLOPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

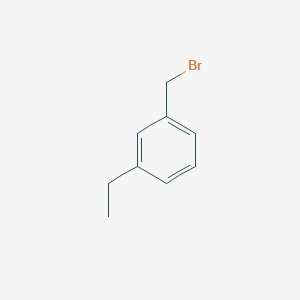
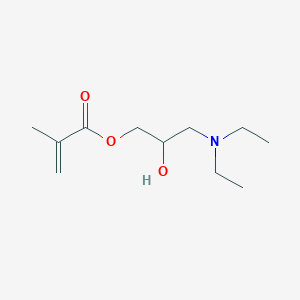
![1-Bromo-9-chlorodibenzo[b,d]furan](/img/structure/B3188519.png)
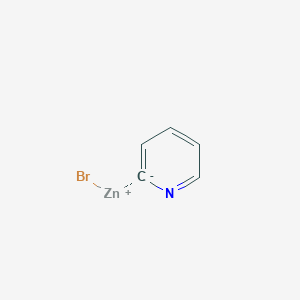
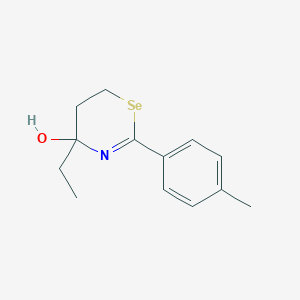
![1-(4-[Benzoyl] benzyl)-2-methylpyridinium tetraphenylborate](/img/structure/B3188536.png)
![ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B3188541.png)
